2-Amino-5-bromobenzaldehyde
Overview
Description
2-Amino-5-bromobenzaldehyde is an organic compound with the molecular formula C7H6BrNO. It is a derivative of benzaldehyde, where the aldehyde group is substituted with an amino group at the second position and a bromine atom at the fifth position. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromobenzaldehyde typically involves the reduction of 2-Amino-5-bromobenzoic acid. One common method includes the following steps :
Reduction of 2-Amino-5-bromobenzoic acid: This is achieved using lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF) under a nitrogen atmosphere. The reaction mixture is cooled in an ice bath and stirred overnight at room temperature.
Oxidation of 2-Amino-5-bromobenzyl alcohol: The resulting 2-Amino-5-bromobenzyl alcohol is then oxidized to this compound using an oxidizing agent such as copper (I) / TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl).
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction and oxidation steps but may use continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-bromobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: 2-Amino-5-bromobenzoic acid.
Reduction: 2-Amino-5-bromobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Amino-5-bromobenzaldehyde has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds.
Agrochemicals: It is used in the preparation of agrochemical products.
Material Science: It is used in the development of novel materials with specific properties .
Mechanism of Action
The mechanism of action of 2-Amino-5-bromobenzaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The amino group can act as a nucleophile, while the aldehyde group can undergo nucleophilic addition reactions. The bromine atom can be involved in substitution reactions, making the compound versatile in organic synthesis .
Comparison with Similar Compounds
2-Aminobenzaldehyde: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Bromobenzaldehyde: Lacks the amino group, limiting its applications in nucleophilic addition reactions.
2-Amino-3,5-dibromobenzaldehyde: Contains an additional bromine atom, increasing its reactivity in substitution reactions
Uniqueness: 2-Amino-5-bromobenzaldehyde is unique due to the presence of both an amino group and a bromine atom, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
IUPAC Name |
2-amino-5-bromobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYZWJMZASVGNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634642 | |
Record name | 2-Amino-5-bromobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29124-57-0 | |
Record name | 2-Amino-5-bromobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29124-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-bromobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-bromobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 2-Amino-5-bromobenzaldehyde?
A1: [] One notable synthesis pathway utilizes a copper(I)/2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) catalyst system for the air oxidation of 2-Amino-5-bromobenzyl alcohol to produce this compound. This method is considered advantageous due to its reliance on air as the oxidant, highlighting its potential for green chemistry applications. []
Q2: How does this compound behave under acidic conditions?
A2: [] In acidic conditions, this compound undergoes self-condensation, resulting in a complex tricyclic structure. This product, characterized as 6,14,22-tribromo-19-ethoxy-2,10,18-triazahexacyclo[18.4.0.0 2,11 .0 3,18 .0 4,9 .0 12,17 ]tetracosa-1(24),4(9),5,7,12(17),13,15,20,22-nonaene monohydrate, forms specifically when the reaction occurs in ethanol. [] This unique reactivity highlights the potential of this compound as a precursor for more complex heterocyclic systems.
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